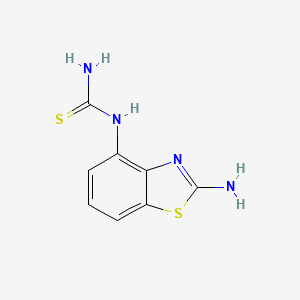![molecular formula C14H16N4O2 B14238638 5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione CAS No. 213384-71-5](/img/structure/B14238638.png)
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione is a complex organic compound belonging to the pteridine family. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by its benzo[g]pteridine core, which is a fused ring system containing nitrogen atoms.
Preparation Methods
The synthesis of 5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 5-ethyl-1,3-dimethylalloxazinium perchlorate with methanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione has several scientific research applications:
Chemistry: It is used as a photocatalyst in various organic reactions, including photooxidation of alcohols.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione involves its role as a photocatalyst. It can absorb light and facilitate the transfer of electrons, leading to the activation of various chemical reactions. The molecular targets and pathways involved include the interaction with substrates in the presence of light, resulting in the formation of reactive intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione can be compared with other similar compounds such as:
10-ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dione: Another flavin-based photocatalyst with similar applications.
Benzo[g]pteridine-2,4(3H,10H)-dione,3,6,10-trimethyl-: A compound with a similar core structure but different substituents.
Benzo[g]pteridine-2,4(3H,10H)-dione,10-(2-hydroxyethyl)-7,8-dimethyl-: Another derivative with unique functional groups.
Properties
CAS No. |
213384-71-5 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H16N4O2/c1-4-18-10-8-6-5-7-9(10)15-12-11(18)13(19)17(3)14(20)16(12)2/h5-8,15H,4H2,1-3H3 |
InChI Key |
PYROZUTUPRJWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


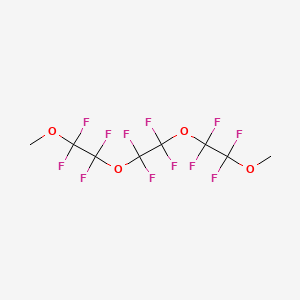
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
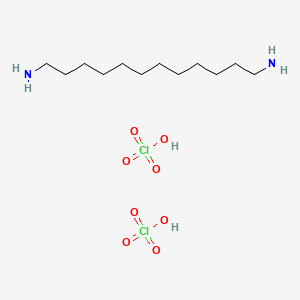
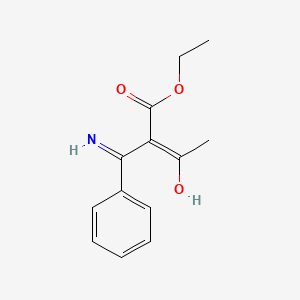
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
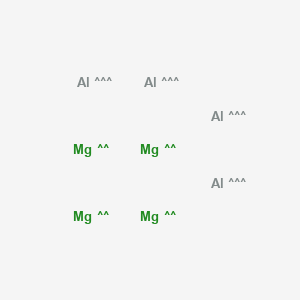
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
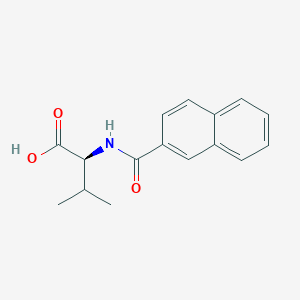
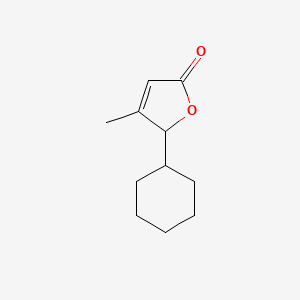
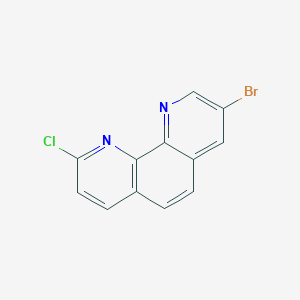
![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)

